molecular formula C8H7NO4 B025401 2-Methoxy-6-nitrobenzaldehyde CAS No. 19689-88-4

2-Methoxy-6-nitrobenzaldehyde

Cat. No. B025401
CAS RN: 19689-88-4
M. Wt: 181.15 g/mol
InChI Key: NQCOCZQZPQKVGI-UHFFFAOYSA-N
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Description

“2-Methoxy-6-nitrobenzaldehyde” is a chemical compound with the molecular formula C8H7NO4 . It has a molecular weight of 181.15 .


Synthesis Analysis

There are several methods for synthesizing “2-Methoxy-6-nitrobenzaldehyde”. One approach involves the formation and selective isomer separation of 2-nitrophenyl-1,3-dioxolane, followed by hydrolysis . This method uses the same acidic heterogeneous catalyst for 1,3-dioxolane formation and hydrolysis, and it can be recycled several times without loss of efficiency .


Molecular Structure Analysis

The molecular structure of “2-Methoxy-6-nitrobenzaldehyde” can be represented by the InChI code: 1S/C8H7NO4/c1-13-8-4-2-3-7 (9 (11)12)6 (8)5-10/h2-5H,1H3 . This indicates that the molecule consists of a benzene ring substituted with a methoxy group (OCH3) at position 2 and a nitro group (NO2) at position 6 .


Physical And Chemical Properties Analysis

“2-Methoxy-6-nitrobenzaldehyde” is a solid compound . It should be stored in a sealed container in a dry environment at a temperature between 2-8°C .

Scientific Research Applications

Wittig and Wittig–Horner Reactions

2-Methoxy-6-nitrobenzaldehyde is used in the Wittig and Wittig–Horner reactions . These reactions are among the most important organic syntheses that form C=C bonds, as they usually have high yields and offer excellent stereoselectivity . The Wittig reaction involves the chemical reaction between an aldehyde or ketone with a so-called Wittig reagent, for instance, phosphonium ylide . This reaction is commonly involved in the synthesis of novel anti-cancer and anti-viral compounds .

Baylis-Hillman Reaction

The compound is also used in the Baylis-Hillman reaction . This reaction affords a mixture of products, including the ‘normal’ Baylis-Hillman adduct, the methyl vinyl ketone (MVK) dimer, and a pair of diastereomeric bis-(MVK)Baylis-Hillman adducts . This reaction has been used in the construction of various molecular targets .

Synthesis of Zinc-Selective Spiropyran-Based Fluorescent and Photoregenerable Receptor

2-Methoxy-6-nitrobenzaldehyde is used for the synthesis of zinc-selective spiropyran-based fluorescent and photoregenerable receptor . This receptor can be used in various applications, including the detection and quantification of zinc ions in biological systems .

Synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide Dihydrate

The compound is used in the synthesis of (E)-2,4-dihydroxy-N′-(2-hydroxy-3-methoxy-5-nitrobenzylidene)benzohydrazide dihydrate . This compound has potential applications in medicinal chemistry .

Synthesis of Ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate

2-Methoxy-6-nitrobenzaldehyde is used in the synthesis of ethyl 4-(8-methoxy-3′,3′-dimethyl-6-nitrospiro[chromene-2,2′-indoline]-1′-yl)butanoate . This compound has potential applications in organic synthesis .

Synthesis of 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline

The compound is used in the synthesis of 1-(3-carbomethoxypropyl)-3-3-dimethyl-8-methoxy-6-nitrospiro[2H-1]-benzopyran-2,2-indoline . This compound has potential applications in medicinal chemistry .

properties

IUPAC Name

2-methoxy-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO4/c1-13-8-4-2-3-7(9(11)12)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCOCZQZPQKVGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1C=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00542339
Record name 2-Methoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methoxy-6-nitrobenzaldehyde

CAS RN

19689-88-4
Record name 2-Methoxy-6-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00542339
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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